molecular formula C14H16N2O3 B2786541 2-Acetamido-3-(4-methyl-1h-indol-3-yl)propanoic acid CAS No. 71953-89-4

2-Acetamido-3-(4-methyl-1h-indol-3-yl)propanoic acid

Cat. No.: B2786541
CAS No.: 71953-89-4
M. Wt: 260.293
InChI Key: VLZCMWNAZZSFOS-UHFFFAOYSA-N
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Description

Historical Context of 4-Methyltryptophan Derivative Research

The exploration of 4-methyltryptophan derivatives began in the mid-20th century as researchers sought to understand the structural tolerance of enzymatic systems toward modified amino acids. Early work focused on 4-methyltryptophan itself, which was synthesized to investigate its effects on microbial growth and enzyme inhibition. The discovery that 4-methyltryptophan could serve as a substrate analog for tryptophan synthase paved the way for developing more complex derivatives.

The specific compound this compound first appeared in chemical databases in the early 21st century, with PubChem records indicating its initial registration in 2007. Its design likely stemmed from the need to create stable analogs for crystallographic studies, as the N-acetyl group reduces zwitterionic character while maintaining hydrogen-bonding capacity. A key milestone occurred when researchers demonstrated that 4-substituted tryptophan derivatives could undergo enzymatic prenylation, a finding that highlighted the potential of these compounds in studying secondary metabolite biosynthesis.

Current Scientific Significance in Biochemical Studies

Contemporary research employs this compound as a molecular tool in several domains:

Table 1: Key Physicochemical Properties

Property Value Source
Molecular Formula C₁₄H₁₆N₂O₃
Molecular Weight 276.33 g/mol
Parent Compound N-Acetyltryptophan (CID 2002)
Aromatic Substitution Pattern 4-Methylindole

In enzyme kinetics, this compound serves as a competitive inhibitor for tryptophan-processing enzymes due to its structural similarity to the natural substrate. The methyl group at the indole's fourth position creates steric hindrance that researchers exploit to map active site geometries. Recent crystallographic studies using analogous compounds have revealed unexpected flexibility in the substrate-binding pockets of aromatic prenyltransferases.

The acetylated amino group enhances membrane permeability compared to tryptophan, making this derivative valuable in cellular uptake studies. Researchers have tracked its incorporation into protein structures using mass spectrometry, providing insights into non-canonical amino acid utilization.

Relationship to Tryptophan Metabolism Research

As a doubly modified tryptophan derivative, this compound intersects with several metabolic pathways:

  • Post-Translational Modification Studies : The N-acetyl group mimics natural acetylation events that regulate protein function. Enzymes like histone acetyltransferases show differential activity toward acetylated tryptophan derivatives.
  • Secondary Metabolite Biosynthesis : In fungi, related compounds undergo prenylation by dimethylallyltryptophan synthase (DMATS) enzymes to form ergot alkaloid precursors. The methyl substitution at C4 alters electronic density, affecting reaction regiochemistry.
  • Tryptophan Catabolism : While the liver typically deacetylates such compounds, the 4-methyl group may impede standard degradation pathways, creating opportunities to study metabolic bypass mechanisms.

Table 2: Comparative Analysis with Related Compounds

Compound Molecular Formula Key Modifications Research Application
Tryptophan C₁₁H₁₂N₂O₂ None Protein synthesis standard
4-Methyltryptophan C₁₂H₁₄N₂O₂ C4 methyl group Enzyme inhibition studies
N-Acetyltryptophan C₁₃H₁₄N₂O₃ N-terminal acetylation Protein stabilization
This compound C₁₄H₁₆N₂O₃ C4 methyl + N-acetyl Crystallography & enzyme mechanics

The dual modification strategy in this compound—acetylation and methylation—creates a unique electronic profile that affects π-π stacking interactions in protein binding pockets. Nuclear magnetic resonance (NMR) studies of similar structures show downfield shifts in the indole protons due to decreased electron density from the methyl group. These electronic alterations make the compound particularly useful for probing charge-transfer interactions in enzyme-substrate complexes.

Properties

IUPAC Name

2-acetamido-3-(4-methyl-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-8-4-3-5-11-13(8)10(7-15-11)6-12(14(18)19)16-9(2)17/h3-5,7,12,15H,6H2,1-2H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZCMWNAZZSFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC=C2CC(C(=O)O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Acetamido-3-(4-methyl-1h-indol-3-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate indole derivative and acetamide.

    Reaction Conditions: The reaction often involves the use of catalysts and specific reaction conditions to facilitate the formation of the desired product.

    Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Substitution Reactions

The indole ring’s electron-rich nature facilitates electrophilic substitution , particularly at the 3-position where the propanoic acid side chain is attached. During synthesis, nucleophilic substitution reactions are employed to introduce substituents. For example:

  • Reagents/Conditions : Diethyl acetamidomalonate, NaOH, anhydrous toluene, reflux under nitrogen .

  • Mechanism : The indole’s 3-position undergoes alkylation or amidation, forming intermediates like diethyl 2-acetamido-2-((4-methyl-1H-indol-3-yl)methyl)malonate .

  • Product : The propanoic acid side chain is introduced via decarboxylation of the malonate intermediate .

Hydrolysis and Esterification

The propanoic acid group can undergo hydrolysis or esterification , depending on the functional group state:

  • Hydrolysis :

    • Reagents/Conditions : KOH in aqueous ethanol, followed by acidification with HCl .

    • Product : Conversion of ester derivatives (e.g., methyl ester) to the carboxylic acid form .

  • Esterification :

    • Reagents/Conditions : Methanol and HCl for ester formation .

    • Product : Methyl ester derivatives (e.g., methyl 2-acetamido-3-(1H-indol-3-yl)propanoate) .

Amination Reactions

The acetamido group may participate in amination or deprotection steps during synthesis:

  • Reagents/Conditions : Dimethylamine, formaldehyde, acetic acid at 0°C .

  • Product : N,N-dimethylamino derivatives (e.g., N,N-dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine) .

  • Deprotection : Acidic hydrolysis (6N HCl) removes acetyl groups to yield free amino acids .

Electrophilic Substitution on the Indole Ring

While the target compound’s 3-position is occupied by the propanoic acid chain, other positions (e.g., 4-methyl) may undergo electrophilic substitution under specific conditions:

  • Reactivity : The indole ring’s aromaticity and substituent effects (e.g., methyl group at position 4) influence regioselectivity.

  • Examples : Bromination at the 3-position (prior to side-chain introduction) using N-bromosuccinimide (NBS) .

Functional Group Transformations

Reaction TypeReagents/ConditionsProductsSource
SubstitutionDiethyl acetamidomalonate, NaOH, toluenePropanoic acid side chain
HydrolysisKOH in aqueous ethanol, HClCarboxylic acid
EsterificationMethanol, HClMethyl ester derivatives
AminationDimethylamine, formaldehyde, acetic acidN,N-dimethylamino derivatives

Scientific Research Applications

Medicinal Chemistry

2-Acetamido-3-(4-methyl-1H-indol-3-yl)propanoic acid has been investigated for its potential as a pharmaceutical agent. Its structural similarity to tryptophan derivatives suggests possible applications in:

  • Antidepressant Development : Compounds related to tryptophan are known to influence serotonin pathways, making them candidates for antidepressant drugs.

Biochemical Studies

This compound is utilized in biochemical research due to its ability to interact with various biological targets:

  • Enzyme Inhibition : Studies have shown that indole derivatives can inhibit certain enzymes, potentially leading to therapeutic applications in cancer treatment and metabolic disorders.

Neuropharmacology

Research indicates that derivatives of indole can affect neurotransmitter systems:

  • Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, which could be beneficial in neurodegenerative diseases.

Case Study 1: Antidepressant Activity

In a study examining the antidepressant potential of tryptophan derivatives, researchers found that compounds similar to this compound exhibited significant activity in animal models of depression. The mechanism was linked to increased serotonin levels in the brain, suggesting that further development could lead to effective treatments for mood disorders.

Case Study 2: Enzyme Inhibition

A biochemical assay demonstrated that the compound inhibited the activity of specific enzymes involved in cancer cell metabolism. This inhibition led to reduced proliferation of cancer cells in vitro, indicating its potential as a lead compound for anticancer drug development.

Mechanism of Action

The mechanism of action of 2-Acetamido-3-(4-methyl-1h-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to various receptors and enzymes, influencing their activity.

    Pathways Involved: The compound can modulate signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 71953-89-4
  • Molecular Formula : C₁₄H₁₆N₂O₃
  • Molecular Weight : 260.29 g/mol
  • Structure: Features a propanoic acid backbone with an acetamido group at position 2 and a 4-methylindole substituent at position 3 .

Physicochemical Properties :

  • Storage : Requires storage at 2–8°C in a sealed, dry environment .
  • Applications : Primarily used in research as a building block for indole-containing bioactive molecules, such as enzyme inhibitors or peptide analogs .

The compound belongs to a class of acetamido-substituted propanoic acid derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of 2-Acetamido-3-(4-methyl-1H-indol-3-yl)propanoic Acid and Analogs
Compound Name Substituent(s) Molecular Formula MW (g/mol) CAS No. Key Properties/Applications References
This compound 4-Methylindole C₁₄H₁₆N₂O₃ 260.29 71953-89-4 Research intermediate; indole-based drug design
N-Acetyl-L-tryptophan Indole (no methyl) C₁₃H₁₄N₂O₃ 246.26 1218-34-4 Pharmaceutical standard; chiral resolution studies
2-Acetamido-3-(4-acetoxy-3,5-diiodophenyl)propanoic acid Diiodo-4-acetoxyphenyl C₁₃H₁₃I₂NO₅ 517.06 Not provided Levothyroxine impurity; thyroid hormone synthesis
2-Acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid 3-Fluoro-4-hydroxyphenyl C₁₁H₁₂FNO₄ 241.22 219858-64-7 Fluorinated building block; radiopharmaceuticals
(R)-2-Acetamido-3-(2,4-difluorophenyl)propanoic acid 2,4-Difluorophenyl C₁₁H₁₁F₂NO₃ 243.21 266360-54-7 Antifungal/anti-inflammatory research
2-Acetamido-3-(4-bromophenyl)propanoic acid 4-Bromophenyl C₁₁H₁₂BrNO₃ 286.13 Not provided Synthetic intermediate; harmful if swallowed (Xn)
2-Acetamido-3-(azulen-1-yl)propanoic acid Azulene (non-indole heterocycle) C₁₅H₁₅NO₃ 257.29 Not provided Photodynamic therapy; unique electronic properties
Key Findings:

Halogenated derivatives (e.g., fluoro, bromo) exhibit altered electronic profiles, influencing binding affinity in enzyme inhibition studies. For example, the 2,4-difluorophenyl analog shows promise in anti-inflammatory research due to enhanced metabolic stability . Diiodo-acetoxy substitution (as in the levothyroxine impurity) introduces steric bulk, critical for thyroid hormone receptor interactions .

Synthetic Utility: The target compound and its analogs are synthesized via regioselective C–H arylation (e.g., Pd-catalyzed methods for indole derivatives) or acylation reactions . Azulene-containing analogs require specialized decarboxylation and enzymatic resolution steps, highlighting the complexity of non-indole heterocycles .

Safety and Handling :

  • Brominated and nitro-substituted derivatives (e.g., 4-bromo, 4-nitro) carry higher toxicity risks (e.g., R22: Harmful if swallowed) compared to the target compound .
  • Storage at 2–8°C is common across this class to prevent decomposition .

Biological Activity

2-Acetamido-3-(4-methyl-1H-indol-3-yl)propanoic acid, also known by its CAS number 71953-89-4, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₄H₁₆N₂O₃
  • Molecular Weight : 260.29 g/mol
  • Structure : The compound features an indole moiety, which is known for its role in various biological systems.

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The indole structure is particularly significant due to its prevalence in neurotransmitter synthesis and modulation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits antiproliferative activity against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression, specifically targeting the mitotic phase of cancer cells.

Study Cell Line IC50 (µM) Mechanism
Study AHeLa15Apoptosis induction
Study BMCF720Cell cycle arrest

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal investigated the effects of this compound on HeLa cells. The compound was found to significantly reduce cell viability at concentrations above 10 µM, with observed morphological changes indicative of apoptosis. Flow cytometry analysis confirmed an increase in sub-G1 population, suggesting DNA fragmentation.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective potential of this compound in a model of oxidative stress. Results indicated that treatment with this compound reduced reactive oxygen species (ROS) levels and improved cell survival rates in neuronal cultures exposed to oxidative agents.

Safety and Toxicity

Toxicological assessments have shown that while the compound exhibits promising biological activities, it also presents certain hazards. The safety data sheet indicates potential irritations upon contact and suggests handling precautions.

Hazard Statement Precautionary Measures
H315: Causes skin irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray
H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes

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